![molecular formula C19H25NO3 B1368629 Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898758-58-2](/img/structure/B1368629.png)
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Overview
Description
“Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone” is a chemical compound with the molecular formula C19H25NO3 . It has a molecular weight of 315.4 g/mol . The IUPAC name for this compound is cyclobutyl- [3- (1,4-dioxa-8-azaspiro [4.5]decan-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C19H25NO3/c21-18 (16-4-2-5-16)17-6-1-3-15 (13-17)14-20-9-7-19 (8-10-20)22-11-12-23-19/h1,3,6,13,16H,2,4-5,7-12,14H2 . This string represents the compound’s molecular structure. The Canonical SMILES string is C1CC (C1)C (=O)C2=CC=CC (=C2)CN3CCC4 (CC3)OCCO4 , which is another way to represent the structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.4 g/mol . It has an XLogP3-AA value of 2.4, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 315.18344366 g/mol . The topological polar surface area is 38.8 Ų . It has 23 heavy atoms . The formal charge is 0 . The complexity of the compound is 418 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Cyclobutyl derivatives, including those with a 1,4-dioxa-8-azaspiro[4.5]decane structure, have been synthesized using various techniques. For instance, Becker and Flynn (1992) explored the reductive homologation of 1,4-cyclohexanedione monoethylene acetal leading to 1,4-dioxaspiro[4.5]decan-8-yl-methylamine, which is structurally related to the cyclobutyl compound (Becker & Flynn, 1992).
Crystal Structures : Niwayama et al. (1996) reported the crystal structures of compounds including trans-phenyl-1,6-dioxa-2-azaspiro[4,4]non- 3-yl ketone, which provides insight into the molecular conformation of similar cyclobutyl derivatives (Niwayama et al., 1996).
Innovative Scaffolds in Drug Discovery
- New Scaffolds for Drug Discovery : Chalyk et al. (2017) emphasized the significance of 6-azaspiro[4.3]alkanes, synthesized from cyclobutanone and other four-membered-ring ketones, as innovative scaffolds in drug discovery. This underscores the potential of cyclobutyl derivatives in pharmaceutical research (Chalyk et al., 2017).
Chemical Reactions and Properties
Cycloadditions and Spiroannelation : Various studies have investigated the reactions involving cyclobutyl derivatives. For example, Fitjer et al. (1995) synthesized cyclobutyl phenyl sulfide and sulfoxide for spiroannelation of cyclopentanone, demonstrating the reactivity of cyclobutyl compounds in complex chemical reactions (Fitjer, Schlotmann, & Noltemeyer, 1995).
Mass Spectrometric Study : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane was studied by Solomons (1982), providing valuable information on the fragmentation patterns and structure of similar cyclobutyl compounds (Solomons, 1982).
properties
IUPAC Name |
cyclobutyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-2-1-3-16)17-6-4-15(5-7-17)14-20-10-8-19(9-11-20)22-12-13-23-19/h4-7,16H,1-3,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOSQNOIHWKPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642888 | |
| Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | |
CAS RN |
898758-58-2 | |
| Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



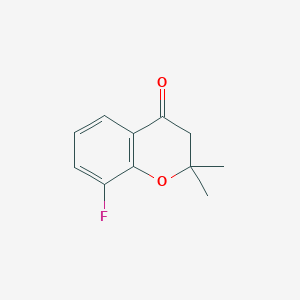
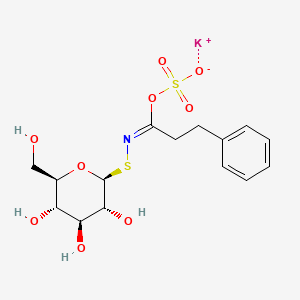
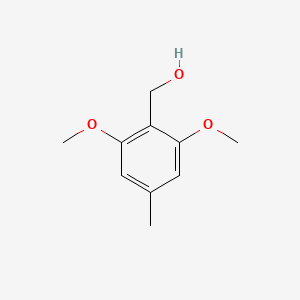
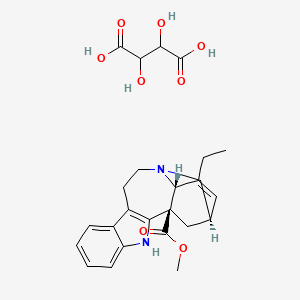


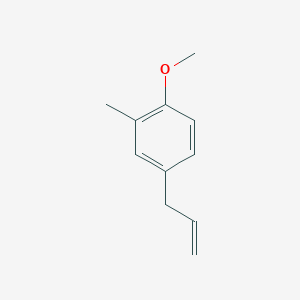
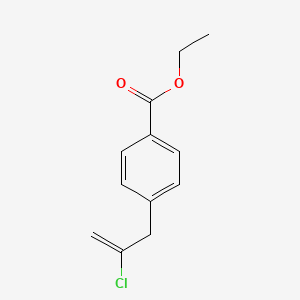
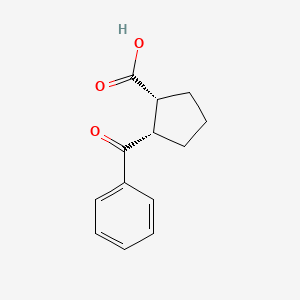
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
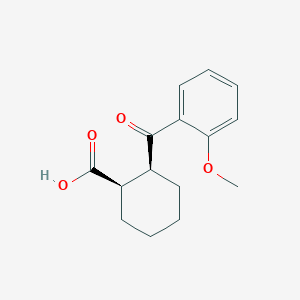
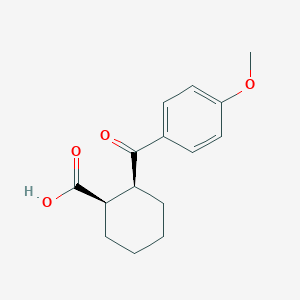
![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)